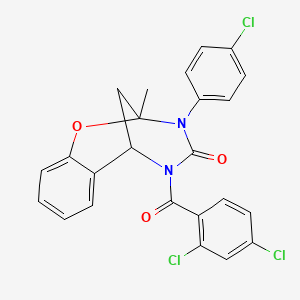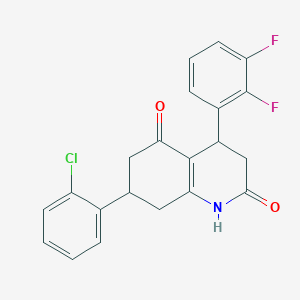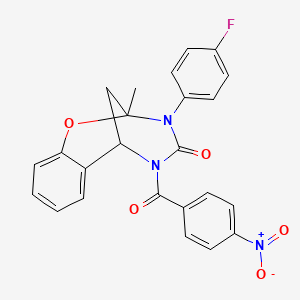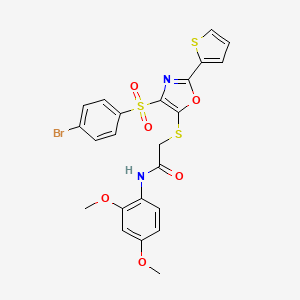![molecular formula C25H25N5 B11438631 N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine](/img/structure/B11438631.png)
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of an adamantane moiety, which is a bulky, rigid, and lipophilic structure, attached to a phenyl ring. The triazoloquinazoline core is a fused heterocyclic system that is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a suitable triazoloquinazoline precursor with an adamantane-containing aryl amine. The starting material, such as 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, can be synthesized from anthranilic acid . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the replication of viral DNA or RNA by targeting viral polymerases . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- [1,2,4]triazolo[4,3-a]quinoxaline derivatives
Uniqueness
N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine is unique due to the presence of the adamantane moiety, which imparts increased lipophilicity and rigidity to the molecule. This structural feature enhances its ability to interact with hydrophobic pockets of target proteins and enzymes, leading to improved biological activity . Additionally, the triazoloquinazoline core provides a versatile scaffold for further chemical modifications and optimization .
Properties
Molecular Formula |
C25H25N5 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
InChI |
InChI=1S/C25H25N5/c1-2-4-22-21(3-1)23-29-26-15-30(23)24(28-22)27-20-7-5-19(6-8-20)25-12-16-9-17(13-25)11-18(10-16)14-25/h1-8,15-18H,9-14H2,(H,27,28) |
InChI Key |
JAPAPBKKEZJMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC5=NC6=CC=CC=C6C7=NN=CN75 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11438551.png)
![6-bromo-4-(2,5-difluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11438557.png)

![2-(5-chlorothiophen-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11438571.png)
![N-(2-Ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11438582.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11438585.png)

![N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B11438604.png)
![N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11438612.png)


![N-(2,6-dimethylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11438644.png)
![3-(3-chloro-4-methylphenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438651.png)
![3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B11438664.png)
